- Syntheses of LewisX and Dimeric LewisX: Construction of Branched Oligosaccharides by a Combination of Preactivation and Reactivity Based Chemoselective One-Pot Glycosylations, Journal of Organic Chemistry, 2007, 72(23), 8958-8961
Cas no 959862-91-0 (SSEA-1-PrNH2)
SSEA-1-PrNH2 structure
Product Name:SSEA-1-PrNH2
Número CAS:959862-91-0
MF:C35H62N2O25
Megavatios:910.865193843842
CID:5229680
PubChem ID:354334920
Update Time:2024-10-25
SSEA-1-PrNH2 Propiedades químicas y físicas
Nombre e identificación
-
- SSEA-1-PrNH2
- Fucα(1-3)[Galβ(1-4)]GlcNAcβ(1-3)Galβ(1-4)Glc-β-propylamine
- β-D-Glucopyranoside, 3-aminopropyl O-6-deoxy-α-L-galactopyranosyl-(1→3)-O-[β-D-galactopyranosyl-(1→4)]-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-
- 3-Aminopropyl O-6-deoxy-α-L-galactopyranosyl-(1→3)-O-[β-D-galactopyranosyl-(1→4)]-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside (ACI)
-
- Renchi: 1S/C35H62N2O25/c1-10-17(43)20(46)23(49)33(54-10)61-29-16(37-11(2)42)31(57-15(9-41)28(29)60-34-24(50)21(47)18(44)12(6-38)55-34)62-30-19(45)13(7-39)56-35(26(30)52)59-27-14(8-40)58-32(25(51)22(27)48)53-5-3-4-36/h10,12-35,38-41,43-52H,3-9,36H2,1-2H3,(H,37,42)/t10-,12+,13+,14+,15+,16+,17+,18-,19-,20+,21-,22+,23-,24+,25+,26+,27+,28+,29+,30-,31-,32+,33-,34-,35-/m0/s1
- Clave inchi: AUQREZNRUDIELU-JNVGAKKBSA-N
- Sonrisas: O([C@@H]1O[C@@H](C)[C@@H](O)[C@@H](O)[C@@H]1O)[C@@H]1[C@@H](NC(=O)C)[C@H](O[C@H]2[C@@H](O)[C@@H](CO)O[C@@H](O[C@H]3[C@H](O)[C@@H](O)[C@H](OCCCN)O[C@@H]3CO)[C@@H]2O)O[C@H](CO)[C@H]1O[C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](CO)O1
Propiedades experimentales
- Denso: 1.66±0.1 g/cm3(Predicted)
- Punto de ebullición: 1219.2±65.0 °C(Predicted)
- PKA: 12.68±0.70(Predicted)
SSEA-1-PrNH2 PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S873954-1mg |
SSEA-1-PrNH2 |
959862-91-0 | BR | 1mg |
¥950.00 | 2022-08-31 | |
| Ambeed | A1188249-1mg |
N-((2S,3R,4R,5S,6R)-2-(((2S,3R,4S,5S,6R)-2-(((2R,3S,4R,5R,6R)-6-(3-Aminopropoxy)-4,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)-6-(hydroxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-trihydr |
959862-91-0 | BR | 1mg |
$114.0 | 2024-04-15 |
SSEA-1-PrNH2 Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 30 min, -78 °C
1.2 Catalysts: Silver triflate Solvents: Acetonitrile ; 5 min, rt
1.3 Reagents: Tosyl chloride ; -78 °C
1.4 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 20 min, -78 °C
1.5 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine ; 10 min, -78 °C
1.6 Reagents: Tosyl chloride ; 45 min, -78 °C
1.7 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 10 min, -78 °C
1.8 Catalysts: Silver triflate ; 5 min, -78 °C
1.9 Reagents: Tosyl chloride ; 45 min, -78 °C
1.10 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C
2.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C
2.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
2.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt
2.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
2.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C
2.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt
1.2 Catalysts: Silver triflate Solvents: Acetonitrile ; 5 min, rt
1.3 Reagents: Tosyl chloride ; -78 °C
1.4 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 20 min, -78 °C
1.5 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine ; 10 min, -78 °C
1.6 Reagents: Tosyl chloride ; 45 min, -78 °C
1.7 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 10 min, -78 °C
1.8 Catalysts: Silver triflate ; 5 min, -78 °C
1.9 Reagents: Tosyl chloride ; 45 min, -78 °C
1.10 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C
2.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C
2.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
2.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt
2.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
2.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C
2.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C
1.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
1.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
1.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C
1.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
1.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
1.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C
1.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt
Referencia
- Syntheses of LewisX and Dimeric LewisX: Construction of Branched Oligosaccharides by a Combination of Preactivation and Reactivity Based Chemoselective One-Pot Glycosylations, Journal of Organic Chemistry, 2007, 72(23), 8958-8961
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium cyanoborohydride Solvents: Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, 0 °C; 15 min, 0 °C
1.3 Reagents: Sodium bicarbonate ; 30 min, rt
2.1 Solvents: Dichloromethane ; 30 min, -78 °C
2.2 Catalysts: Silver triflate Solvents: Acetonitrile ; 5 min, rt
2.3 Reagents: Tosyl chloride ; -78 °C
2.4 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 20 min, -78 °C
2.5 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine ; 10 min, -78 °C
2.6 Reagents: Tosyl chloride ; 45 min, -78 °C
2.7 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 10 min, -78 °C
2.8 Catalysts: Silver triflate ; 5 min, -78 °C
2.9 Reagents: Tosyl chloride ; 45 min, -78 °C
2.10 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C
3.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C
3.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
3.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt
3.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
3.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C
3.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, 0 °C; 15 min, 0 °C
1.3 Reagents: Sodium bicarbonate ; 30 min, rt
2.1 Solvents: Dichloromethane ; 30 min, -78 °C
2.2 Catalysts: Silver triflate Solvents: Acetonitrile ; 5 min, rt
2.3 Reagents: Tosyl chloride ; -78 °C
2.4 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 20 min, -78 °C
2.5 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine ; 10 min, -78 °C
2.6 Reagents: Tosyl chloride ; 45 min, -78 °C
2.7 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 10 min, -78 °C
2.8 Catalysts: Silver triflate ; 5 min, -78 °C
2.9 Reagents: Tosyl chloride ; 45 min, -78 °C
2.10 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C
3.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C
3.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
3.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt
3.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
3.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C
3.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt
Referencia
- Syntheses of LewisX and Dimeric LewisX: Construction of Branched Oligosaccharides by a Combination of Preactivation and Reactivity Based Chemoselective One-Pot Glycosylations, Journal of Organic Chemistry, 2007, 72(23), 8958-8961
SSEA-1-PrNH2 Raw materials
- a-L-Galactopyranoside,4-methylphenyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-1-thio-
- 4-Methylphenyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-6-O-(phenylmethyl)-1-thio-β-D-glucopyranoside
- 3-Azidopropyl 2,3,6-tris-O-(phenylmethyl)-4-O-[2,4,6-tris-O-(phenylmethyl)-β-D-galactopyranosyl]-β-D-glucopyranoside
SSEA-1-PrNH2 Preparation Products
SSEA-1-PrNH2 Literatura relevante
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Related Categories
- Disolventes y Químicos Orgánicos Compuestos Orgánicos compuestos orgánicos de oxígeno Compuestos organo-oxigenados oligosacáridos
- Disolventes y Químicos Orgánicos Compuestos Orgánicos compuestos orgánicos de oxígeno Compuestos organo-oxigenados Carbohidratos y conjugados de carbohidratos oligosacáridos
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